molecular formula C14H9NO4S B11839592 1-(Phenylsulfonyl)indoline-2,3-dione CAS No. 58836-98-9

1-(Phenylsulfonyl)indoline-2,3-dione

Cat. No.: B11839592
CAS No.: 58836-98-9
M. Wt: 287.29 g/mol
InChI Key: ZGMRKYTWUQBXFY-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)indoline-2,3-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features a phenylsulfonyl group attached to the indoline-2,3-dione core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)indoline-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted indoline-2,3-dione compounds.

Scientific Research Applications

1-(Phenylsulfonyl)indoline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonyl)indole-2,3-dione: Similar structure but with different biological activities.

    1-(Phenylsulfonyl)indoline-2,3-dione derivatives: Various derivatives with modified functional groups.

    Indole-2,3-dione: Lacks the phenylsulfonyl group but shares the indoline-2,3-dione core.

Uniqueness

This compound is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

58836-98-9

Molecular Formula

C14H9NO4S

Molecular Weight

287.29 g/mol

IUPAC Name

1-(benzenesulfonyl)indole-2,3-dione

InChI

InChI=1S/C14H9NO4S/c16-13-11-8-4-5-9-12(11)15(14(13)17)20(18,19)10-6-2-1-3-7-10/h1-9H

InChI Key

ZGMRKYTWUQBXFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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